1-[4-(Trifluoromethyl)phenyl]piperidine
Description
8-Phenyloctylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₁₄H₂₁BrMg, with an average molecular mass of 293.53 g/mol. Structurally, it consists of an octyl chain terminated by a phenyl group, bonded to a magnesium bromide center. Grignard reagents like this are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups (e.g., ketones, aldehydes) and alkylation reactions .
While direct experimental data on 8-phenyloctylmagnesium bromide are absent in the provided evidence, its properties can be inferred from analogous compounds. The extended octyl chain introduces steric bulk, which may reduce reactivity compared to shorter-chain Grignard reagents but enhance solubility in non-polar solvents. Its phenyl group contributes aromatic stabilization, influencing electronic and steric interactions during reactions.
Properties
Molecular Formula |
C12H14F3N |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperidine |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-4-6-11(7-5-10)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2 |
InChI Key |
URGBNJOCJKXBFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key parameters of 8-phenyloctylmagnesium bromide with structurally related Grignard reagents:
Key Observations:
Chain Length and Reactivity :
- Phenylmagnesium bromide (C₆H₅BrMg) exhibits high reactivity due to minimal steric hindrance, making it ideal for arylations .
- 8-Phenyloctylmagnesium bromide ’s long octyl chain likely reduces reaction rates in sterically demanding environments but improves solubility in ethers compared to shorter-chain analogs .
- Phenethylmagnesium bromide (C₈H₉BrMg) balances moderate steric bulk with reactivity, suitable for introducing ethyl-linked aryl groups .
Electronic Effects :
- p-Tolylmagnesium bromide (C₇H₇BrMg) contains a methyl-substituted phenyl group, which donates electron density via the methyl group. This enhances nucleophilicity compared to unsubstituted phenylmagnesium bromide, favoring reactions with electrophiles .
Thermal Stability :
- While direct data are unavailable, brominated aromatic compounds (e.g., phenacyl bromide) decompose at ~51–112°C, suggesting Grignard reagents may require low-temperature handling to prevent degradation .
Solubility and Handling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
